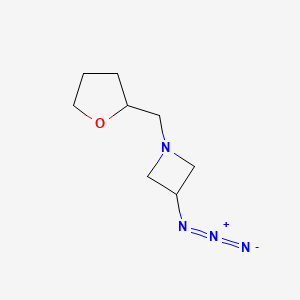![molecular formula C10H11F2NO B1489018 1-[(2,5-Difluorophenyl)methyl]azetidin-3-ol CAS No. 1344288-99-8](/img/structure/B1489018.png)
1-[(2,5-Difluorophenyl)methyl]azetidin-3-ol
Vue d'ensemble
Description
1-(2,5-Difluorophenyl)methylazetidin-3-ol, also known as 1-Difluoromethylazetidin-3-ol and abbreviated as 1-DFMA, is a synthetic molecule used in a variety of scientific research applications. It is primarily used in organic synthesis and as a useful intermediate for the synthesis of a variety of other compounds. 1-DFMA has also been used in the study of biochemical and physiological processes, and has been found to possess a variety of unique properties that make it a valuable tool for laboratory experiments.
Applications De Recherche Scientifique
1-DFMA has been used in a variety of scientific research applications, including organic synthesis, the study of biochemical and physiological processes, and as a useful intermediate for the synthesis of a variety of other compounds. It has also been used in the synthesis of a variety of pharmaceuticals, such as anti-inflammatory drugs and antiviral agents. Additionally, 1-DFMA has been used in the study of enzyme kinetics and in the study of receptor-ligand interactions.
Mécanisme D'action
1-DFMA is believed to act as a competitive inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can then act on post-synaptic receptors to produce a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-DFMA are largely due to its inhibition of acetylcholinesterase. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can then act on post-synaptic receptors to produce a variety of effects, including increased alertness, improved cognitive function, improved muscle coordination, and increased heart rate.
Avantages Et Limitations Des Expériences En Laboratoire
1-DFMA has been found to be a useful tool for laboratory experiments due to its ability to inhibit acetylcholinesterase. This inhibition can be used to study the effects of acetylcholine on a variety of physiological processes. Additionally, 1-DFMA is relatively stable and has a low toxicity, making it a safe and effective tool for laboratory experiments. However, 1-DFMA is not without its limitations. It is not water soluble, which can make it difficult to use in aqueous solutions. Additionally, its potency can vary depending on the concentration and pH of the solution, making it difficult to accurately measure its effects.
Orientations Futures
The future directions for the use of 1-DFMA are numerous, and include the development of new pharmaceuticals, the study of enzyme kinetics, and the study of receptor-ligand interactions. Additionally, 1-DFMA could be used to study the effects of acetylcholine on a variety of physiological processes, including learning and memory, as well as the effects of acetylcholine on the cardiovascular system. Additionally, 1-DFMA could be used to study the effects of acetylcholine on the endocrine system, and could be used to develop new treatments for a variety of diseases and disorders. Finally, 1-DFMA could be used to study the effects of acetylcholine on the immune system, and could be used to develop new treatments for a variety of autoimmune diseases.
Propriétés
IUPAC Name |
1-[(2,5-difluorophenyl)methyl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO/c11-8-1-2-10(12)7(3-8)4-13-5-9(14)6-13/h1-3,9,14H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIIWZBOKMBUPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=CC(=C2)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,5-Difluorophenyl)methyl]azetidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















